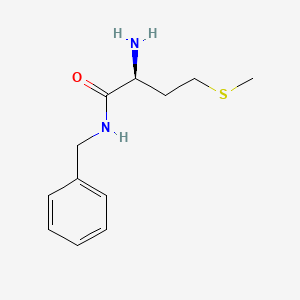

L-methionine benzylamide

Description

Properties

Molecular Formula |

C12H18N2OS |

|---|---|

Molecular Weight |

238.35 g/mol |

IUPAC Name |

(2S)-2-amino-N-benzyl-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C12H18N2OS/c1-16-8-7-11(13)12(15)14-9-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3,(H,14,15)/t11-/m0/s1 |

InChI Key |

OZEMQKUEEJSJRL-NSHDSACASA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC1=CC=CC=C1)N |

Canonical SMILES |

CSCCC(C(=O)NCC1=CC=CC=C1)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of L-methionine derivatives, particularly in the context of influenza A virus. A series of 1,3,4-thiadiazole derivatives coupled with L-methionine were synthesized and evaluated for their antiviral activity. Notably, compounds derived from L-methionine exhibited significant efficacy against influenza A, with effective concentrations (EC50) as low as 4.8 µM for certain derivatives . These findings suggest that L-methionine-based compounds could serve as a foundation for developing new antiviral agents.

1.2 Stabilization in Pharmaceutical Formulations

L-methionine has been utilized as a stabilizer in pharmaceutical formulations, particularly for erythropoietin (EPO) products. Research indicates that adding L-methionine can inhibit the oxidation of methionine residues in polypeptides, enhancing the stability and shelf-life of these biologically active agents . This application is especially relevant for multi-dose formulations where oxidation can compromise drug efficacy.

1.3 Clinical Use in Mental Health

L-methionine has been studied for its potential antidepressant and anxiolytic effects. In animal models, it has shown promise in alleviating symptoms associated with depression and anxiety, comparable to conventional antidepressants like imipramine and fluoxetine . This positions L-methionine as a potential adjunctive treatment option for mood disorders.

Biochemical Applications

2.1 Role in Detoxification and Metabolism

L-methionine plays a crucial role in various metabolic processes, including detoxification pathways. It is known to counteract the hepatotoxic effects of substances like paracetamol by enhancing liver function markers . This detoxification capability underscores its importance in clinical settings where liver health is a concern.

2.2 Radiolabeling for Imaging Studies

The carbon-11 labeled form of L-methionine has been employed in positron emission tomography (PET) imaging studies to investigate brain tumors and hyperammonemia . This application demonstrates its utility not only as a therapeutic agent but also as a diagnostic tool in clinical research.

Table: Summary of Key Research Findings on L-Methionine Benzylamide

Chemical Reactions Analysis

Oxidation Reactions

Methionine derivatives, including benzoylated analogs, are prone to oxidation at the sulfur atom. For example:

-

Benzoyl methionine undergoes oxidation to benzoyl methionine sulfoxide in carbohydrate degradation systems. In the presence of Amadori rearrangement products (ARPs), >40% oxidation occurs after 48 hours at 80°C (pH 6.0) .

-

Key factors influencing oxidation :

Table 1: Oxidation of Benzoyl Methionine Under Varied Conditions

| Condition | % Conversion to Sulfoxide (48 h) |

|---|---|

| ARPs (pH 6.0, 80°C) | 42.1% |

| Glucose (pH 6.0, 80°C) | 8.7% |

| Fructose (pH 6.0, 80°C) | 6.3% |

Benzylation and Alkylation

While L-methionine benzylamide itself is not studied, selenomethionine benzylation provides a mechanistic analog:

-

Reaction with benzyl bromides : Selenomethionine reacts with electron-deficient benzyl bromides (e.g., 4-bromomethylphenylacetyl bromide) to form stable selenonium adducts (rate constant: 0.7 M⁻¹s⁻¹ at pH 6) .

-

Key observations :

Table 2: Kinetics of Selenomethionine Benzylation

| Benzyl Bromide Substituent | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| p-H (unsubstituted) | 0.07 |

| p-CN (electron-withdrawing) | 0.02 |

| BrMePAA (electron-donating) | 0.70 |

Peptide Bond Cleavage

Methionine-derived amides can undergo hydrolysis or α-amidation under oxidative or thermal stress:

-

Benzoyl methionine experiences peptide bond cleavage via α-amidation in the presence of ARPs, yielding benzamide and dehydroalanine derivatives .

-

Mechanism : Radical-mediated decarboxylation followed by nucleophilic attack at the α-carbon .

Spectroscopic Characterization

Interactions of methionine derivatives with ionic liquids (e.g., BTMAC, BTEAC) reveal:

-

Hydrophobic interactions : Alkyl chains of ionic liquids enhance solubility and stabilize methionine derivatives in aqueous media .

-

FTIR and NMR data : Shifts in S=O and C–Se stretching frequencies confirm sulfoxide/selenoxide formation during oxidation .

Thermodynamic and Kinetic Parameters

Comparison with Similar Compounds

Table 1: Reactivity of L-Methionine and Analogues with Formaldehyde

| Compound | Conversion (%) in 2 h |

|---|---|

| L-Methionine | 0.33 |

| Glycine amide | 0.68 |

| L-Cysteine | ~100 (not quantified) |

| L-Serine | 0 |

Analgesic and Anti-Inflammatory Effects

Benzylamide derivatives exhibit significant analgesic activity. For instance:

Table 2: Analgesic Activity of Benzylamide Derivatives

| Compound (Example) | Activity vs. Control | Key Structural Feature |

|---|---|---|

| Benzylamide 10 | 36-fold increase | 8-Methoxy substitution |

| 3l-n | Inactive | Methylated bridge |

Anticancer Activity

Benzylamide derivatives display variable anticancer effects:

- Compound 3h (2,3-dimethoxy benzylamide) showed weak activity against HeLa cells, while 3e (3,4,5-trimethoxy phenyl amide) was effective in breast cancer models. This highlights the role of substituent positioning in activity .

Pharmacokinetics

Benzylamide moieties influence pharmacokinetic parameters:

Table 3: Pharmacokinetic Comparison of Theophylline Derivatives

| Compound | Vss (L/kg) | Moietiy |

|---|---|---|

| GR-5 | 0.33 | Hydrazide |

| GR-7 | 0.78 | Benzylamide |

| GR-8 | 0.54 | Free carboxylic |

Enzyme Inhibition and Selectivity

In GSTO1 inhibitors, benzylamide (KT30) demonstrated potency comparable to cyclohexylamide and phenylethyl-amide derivatives but lacked selectivity improvements. This underscores a trade-off between potency and selectivity in amide-based inhibitors .

Structure-Activity Relationships (SAR)

Key SAR insights include:

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing L-methionine benzylamide?

- Answer : Synthesis typically involves coupling L-methionine with benzylamine derivatives under peptide bond-forming conditions (e.g., carbodiimide-mediated coupling). Characterization requires HPLC for purity assessment, mass spectrometry (HRESIMS) for molecular weight confirmation, and NMR (¹H/¹³C) for structural elucidation. For novel compounds, elemental analysis and X-ray crystallography may supplement identity validation .

Q. How do environmental factors like pH and surfactant media influence the stability of this compound?

- Answer : Protonation equilibria and compartmentalization in surfactant systems (e.g., micelles) can alter solubility and reactivity. Stability studies should include spectrophotometric titration under varying pH (2.0–10.0) and surfactant concentrations (e.g., SDS, CTAB). Data analysis tools like MINIQUAD75 can model speciation and binding constants .

Q. What statistical methods are suitable for optimizing this compound synthesis?

- Answer : Plackett-Burman experimental design efficiently screens critical variables (e.g., temperature, pH, substrate concentration) using a first-order model: Y = β₀ + ΣBiXi. Subsequent Response Surface Methodology (RSM) refines optimal conditions. Central composite designs with ANOVA validate factor significance .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Answer : Molecular docking (e.g., AutoDock, SeeSAR) identifies potential binding pockets by aligning the benzylamide moiety with active sites. For example, benzylamide rings in 17β-HSD1 inhibitors occupy substrate-unoccupied regions, validated via MD simulations and free energy calculations (MM-PBSA). Structural analogs from PubChem (CID 7010561) provide reference scaffolds .

Q. What methodologies resolve contradictions in bioactivity data for this compound derivatives?

- Answer : Discrepancies in anti-inflammatory or metabolic effects require meta-analysis of dose-response curves, accounting for assay variability (e.g., LPS-stimulated macrophage models vs. in vivo trials). Redundant validation via Western blot (iNOS/COX-2 suppression) and cytokine profiling (ELISA) strengthens reproducibility .

Q. How can isotopic labeling (e.g., ¹³C) enhance metabolic studies of this compound?

- Answer : ¹³C-labeled L-methionine derivatives (e.g., L-Methionine-¹³C₅) enable tracking via LC-MS/MS in metabolic flux analysis. Applications include quantifying hepatic uptake or transmethylation pathways. Isotope dilution methods improve sensitivity in biomarker studies, such as diabetes-related methionine dysregulation .

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

- Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to define scope. For example: "Does this compound (Intervention) reduce oxidative stress (Outcome) in murine hepatocytes (Population) compared to N-acetylcysteine (Comparison)?" .

Methodological Considerations

- Data Presentation : Raw data (e.g., titration curves, spectral peaks) should be archived in supplementary files, referenced via hyperlinks in the main text .

- Reproducibility : Detailed synthetic protocols (solvents, catalysts, reaction times) and purity thresholds (>98%) must be disclosed to enable replication .

- Ethical Compliance : For in vivo studies, justify sample sizes (e.g., power analysis) and document IACUC approvals in line with biomedical research standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.